![molecular formula C24H21N3O3S B14969720 N-{2-[(6-Phenylpyridazin-3-YL)oxy]ethyl}-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B14969720.png)
N-{2-[(6-Phenylpyridazin-3-YL)oxy]ethyl}-[1,1'-biphenyl]-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(6-Phenylpyridazin-3-YL)oxy]ethyl}-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylpyridazine moiety linked to a biphenyl sulfonamide group through an ethoxy bridge. Its intricate structure allows for diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6-Phenylpyridazin-3-YL)oxy]ethyl}-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylpyridazine Core: The phenylpyridazine core can be synthesized through the reaction of mucochloric acid with benzene under mild conditions.
Ethoxy Bridge Formation: The ethoxy bridge is introduced by reacting the phenylpyridazine derivative with an appropriate ethylating agent.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(6-Phenylpyridazin-3-YL)oxy]ethyl}-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Applications De Recherche Scientifique
N-{2-[(6-Phenylpyridazin-3-YL)oxy]ethyl}-[1,1’-biphenyl]-4-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including anti-tubercular and anti-cancer activities
Industry: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-{2-[(6-Phenylpyridazin-3-YL)oxy]ethyl}-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-Phenylpyridazin-3-yl)benzenesulfonamides: These compounds share a similar core structure but differ in the substituents attached to the sulfonamide group.
Pyridazine Derivatives: Compounds such as 5-chloro-6-phenylpyridazin-3(2H)-one exhibit similar chemical reactivity and biological activity.
Uniqueness
N-{2-[(6-Phenylpyridazin-3-YL)oxy]ethyl}-[1,1’-biphenyl]-4-sulfonamide is unique due to its specific combination of a phenylpyridazine core with a biphenyl sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C24H21N3O3S |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
4-phenyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H21N3O3S/c28-31(29,22-13-11-20(12-14-22)19-7-3-1-4-8-19)25-17-18-30-24-16-15-23(26-27-24)21-9-5-2-6-10-21/h1-16,25H,17-18H2 |
Clé InChI |
LTCDMSXQZNETSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCOC3=NN=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


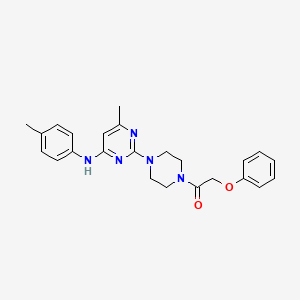
![1-[3-Cyclohexyl-6-(3-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B14969645.png)
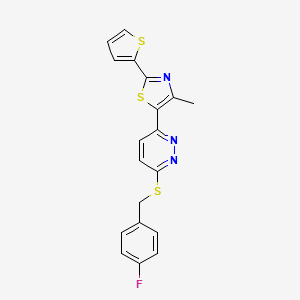
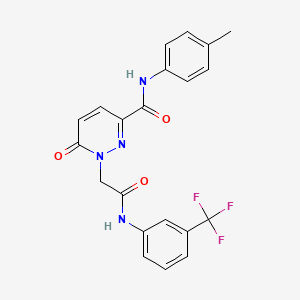
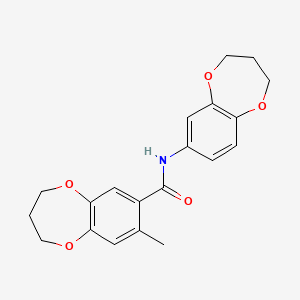
![1-[6-(3-Methoxyphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B14969654.png)


![N-(4-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14969681.png)
![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(propan-2-YL)phenyl]acetamide](/img/structure/B14969689.png)
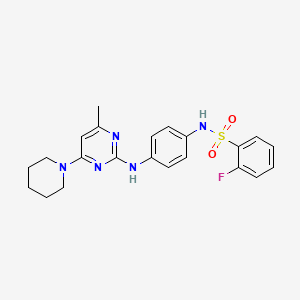
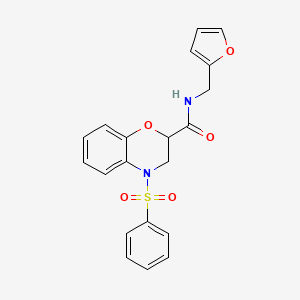
![6-ethyl-5-(isopropylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14969717.png)

